molecular formula C6H10O3 B3390343 Ethyl 2-methyloxirane-2-carboxylate CAS No. 96685-20-0

Ethyl 2-methyloxirane-2-carboxylate

Cat. No. B3390343
CAS RN: 96685-20-0
M. Wt: 130.14 g/mol
InChI Key: IVCLOWYIWCCRAT-UHFFFAOYSA-N
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Description

Ethyl 2-Methyloxirane-2-carboxylate is a research chemical used in the preparation of Leukotriene antagonists . It is also known by other names such as this compound; alpha, beta-epoxy-isobutyric acid ethyl ester; SCHEMBL9206727; AKOS026729680; NE26690 .


Synthesis Analysis

The synthesis of this compound involves the amine-catalyzed reaction of oxiranes with carboxylic acids . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are usually used as catalysts to decrease the curing temperature .


Molecular Structure Analysis

The molecular formula of this compound is C6H10O3 . Its molecular weight is 130.14 . The IUPAC Standard InChI is InChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3 .


Chemical Reactions Analysis

The reaction of oxirane with carboxylic acid initiated by a tertiary amine leads to the formation of β-hydroxypropyl ester . The reaction involves a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H10O3 . Its molecular weight is 130.14 .

Scientific Research Applications

Ethyl 2-methyloxirane-2-carboxylate is used in a variety of scientific research applications. It has been used in the synthesis of polymers, drugs, and other compounds. It is also used in the production of a variety of pharmaceuticals and in the production of polymers. It has also been used in the synthesis of a variety of catalysts, including organometallic compounds, and in the synthesis of polymers.

Mechanism of Action

Target of Action

Ethyl 2-methyloxirane-2-carboxylate, also known as ethyl 2-methyl-2-oxiranylcarboxylate, primarily targets the ring-opening reactions of oxiranes . These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The compound also allows to obtain functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .

Mode of Action

The compound interacts with its targets through a series of parallel consecutive stages . Initially, a tertiary amine is quaternized by activated oxirane . This forms a tetraalkylammonium carboxylate, which is the true catalyst of the reaction . Following this, the carboxylate performs a nucleophilic attack on the oxirane, leading to the formation of a product and the regeneration of the catalyst .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ring-opening reaction of oxiranes . This reaction is initiated by a tertiary amine and results in the formation of β-hydroxypropyl ester . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .

Result of Action

The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound is a key intermediate in the synthesis of various pharmaceutical and natural products .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The kinetic parameters of β-hydroxypropyl ester formation, including reaction orders, rate constants, and activation energies, were established at the temperature range 323–353 K . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Advantages and Limitations for Lab Experiments

Ethyl 2-methyloxirane-2-carboxylate is a useful reagent for the synthesis of organic compounds and has been found to be an effective catalyst for the synthesis of a variety of catalysts, including organometallic compounds, and in the synthesis of polymers. However, it has also been found to be toxic and should be handled with caution. It is also highly flammable and should be stored in a cool, dry place.

Future Directions

The future of Ethyl 2-methyloxirane-2-carboxylate is promising as it is being used in a variety of scientific research applications. It is being used in the synthesis of a variety of catalysts, including organometallic compounds, and in the synthesis of polymers. It is also being used in the production of a variety of pharmaceuticals and in the production of polymers. Additionally, further research into the mechanism of action of this compound is needed to better understand its potential applications. Finally, further research into the toxicity of this compound and its potential side effects is also needed.

properties

IUPAC Name

ethyl 2-methyloxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-8-5(7)6(2)4-9-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCLOWYIWCCRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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